

Spectroscopic Profile of 1-Benzylpiperidine-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzylpiperidine-4-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Benzylpiperidine-4-carboxylic acid** (CAS No. 10315-07-8), a key building block in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

1-Benzylpiperidine-4-carboxylic acid possesses a molecular formula of $C_{13}H_{17}NO_2$ and a molecular weight of 219.28 g/mol [1]. The structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a carboxylic acid.

Caption: Chemical Structure of **1-Benzylpiperidine-4-carboxylic acid**

Spectroscopic Data Presentation

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Benzylpiperidine-4-carboxylic acid**.

Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	br s	1H	COOH
~7.25-7.40	m	5H	Ar-H (benzyl)
~3.55	s	2H	N-CH ₂ -Ph
~2.90	m	2H	Piperidine H-2e, H-6e
~2.20	m	2H	Piperidine H-2a, H-6a
~2.40	m	1H	Piperidine H-4
~1.95	m	2H	Piperidine H-3e, H-5e
~1.75	m	2H	Piperidine H-3a, H-5a

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~179	COOH
~138	Ar-C (quaternary)
~129	Ar-CH (benzyl)
~128	Ar-CH (benzyl)
~127	Ar-CH (benzyl)
~63	N-CH ₂ -Ph
~53	Piperidine C-2, C-6
~42	Piperidine C-4
~28	Piperidine C-3, C-5

Predicted IR Data (ATR-FTIR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid)
2950-2800	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
1605, 1495, 1450	Medium-Weak	C=C stretch (aromatic)
~1200	Medium	C-O stretch (carboxylic acid)
740, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry Data (ESI+)

The exact mass of **1-Benzylpiperidine-4-carboxylic acid** is 219.125928785 Da.[\[1\]](#)

m/z	Ion
220.1332	[M+H] ⁺
242.1152	[M+Na] ⁺
202.1226	[M+H-H ₂ O] ⁺
91.0542	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for **1-Benzylpiperidine-4-carboxylic acid**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **1-Benzylpiperidine-4-carboxylic acid**.

- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H and ¹³C NMR Acquisition:

- Instrument: 500 MHz NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 298 K
- ¹H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time: ~4 s
- ¹³C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay (d1): 2.0 s
 - Acquisition Time: ~1.5 s

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
- Integrate the peaks in the ^1H NMR spectrum.
- Pick peaks for both ^1H and ^{13}C spectra.

ATR-FTIR Spectroscopy

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

- Place a small amount of solid **1-Benzylpiperidine-4-carboxylic acid** onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Perform baseline correction if necessary.
- Label the major peaks with their corresponding wavenumbers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

- Prepare a dilute solution of **1-Benzylpiperidine-4-carboxylic acid** (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

Data Acquisition (Positive Ion Mode):

- Ionization Source: Electrospray Ionization (ESI)
- Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid
- Flow Rate: 0.2 mL/min
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Mass Range: m/z 50-500

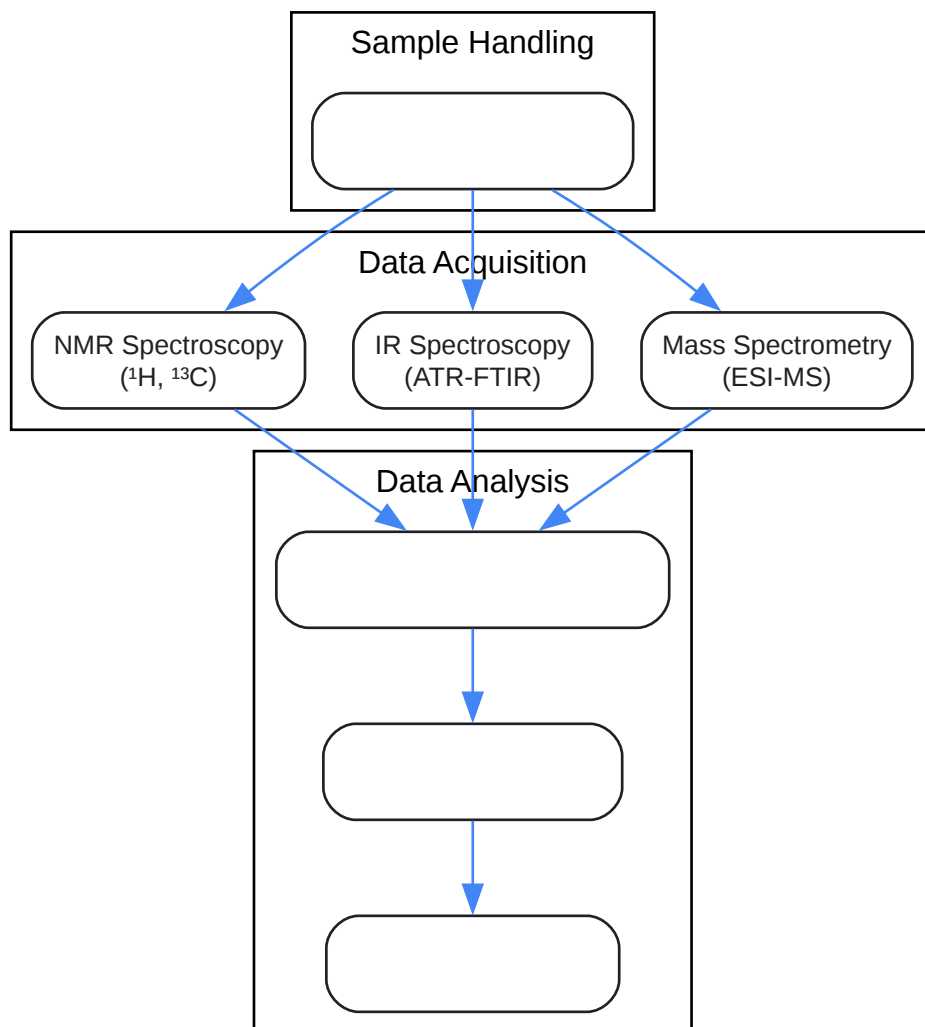
Data Processing:

- The mass spectrum is typically processed using the instrument's software.
- Identify the molecular ion peak ($[M+H]^+$) and any other significant adducts or fragment ions.
- Compare the observed m/z values with the calculated theoretical masses.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow



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Caption: A generalized workflow for spectroscopic analysis.

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References

- 1. 1-Benzylpiperidine-4-carboxylic acid | C₁₃H₁₇NO₂ | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]
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